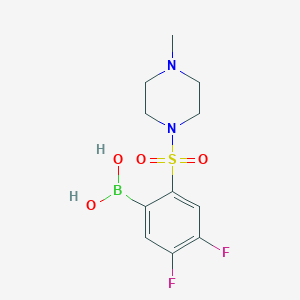

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Beschreibung

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-49-1) is a boronic acid derivative with a molecular formula of C₁₁H₁₅BF₂N₂O₄S and a molecular weight of 320.13 g/mol . It features a sulfonyl-linked 4-methylpiperazine moiety and two fluorine substituents on the phenyl ring, which confer unique electronic and steric properties. This compound is primarily used in research settings for drug discovery, particularly in enzyme inhibition studies and as a building block in Suzuki-Miyaura cross-coupling reactions . Its purity exceeds 98%, and it requires storage at 2–8°C to maintain stability .

Eigenschaften

IUPAC Name |

[4,5-difluoro-2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2N2O4S/c1-15-2-4-16(5-3-15)21(19,20)11-7-10(14)9(13)6-8(11)12(17)18/h6-7,17-18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZXNXVOGBNLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, a boronic acid derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of boronic acids known for their applications in drug development, particularly in the treatment of cancer and infectious diseases. The unique structure of this compound, featuring a difluorophenyl moiety and a piperazine sulfonamide group, contributes to its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C11H15BF2N2O4S

- Molecular Weight : 320.13 g/mol

- CAS Number : 1704067-49-1

- Physical Appearance : Typically exists as a solid at room temperature.

The structural formula highlights the presence of fluorine atoms, which are known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties.

-

Mechanism of Action :

- Boronic acids act as proteasome inhibitors, disrupting protein degradation pathways essential for cancer cell survival. This leads to cell cycle arrest and apoptosis in cancer cells.

- Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing G2/M phase arrest .

-

In Vitro Studies :

- In studies involving prostate cancer cells, concentrations as low as 5 µM resulted in a decrease in cell viability to approximately 33%, while healthy cells maintained over 70% viability .

- The compound has shown IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Bacterial Inhibition :

- The compound exhibits activity against various bacterial strains, including Staphylococcus aureus. Inhibition zones ranged from 7 mm to 13 mm depending on the concentration used .

- This suggests potential applications in treating bacterial infections or as an adjunctive therapy alongside traditional antibiotics.

Antiviral Activity

Emerging research indicates that boronic acids can also possess antiviral properties:

- HIV Protease Inhibition :

- Some derivatives have been shown to act as competitive inhibitors of HIV protease with significantly improved binding affinities compared to existing treatments .

- The mechanism involves conformational changes in viral RNA that enhance susceptibility to degradation by RNases, thereby inhibiting viral replication .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the effects of various boronic acid derivatives on cancer cell lines. The results indicated that this compound led to significant growth inhibition in U266 multiple myeloma cells with an IC50 value of approximately 8.21 nM .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activities, the compound was tested against several pathogenic bacteria. Results demonstrated effective inhibition against Staphylococcus aureus, supporting its potential use as an antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Boronic Acid Derivatives with HDAC Inhibitory Activity

Two compounds, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, were identified as potent fungal histone deacetylase (HDAC) inhibitors in in silico and in vitro studies .

- Structural Differences: Unlike the target compound, these analogs lack the sulfonyl-piperazine group and fluorine substituents. Instead, they feature methoxyethyl-phenoxy side chains.

- Functional Insights: Both compounds demonstrated IC₅₀ values comparable to trichostatin A (a known HDAC inhibitor), with maximum inhibition of appressorium formation at 1 µM . The target compound’s sulfonyl-piperazine group may enhance solubility and bioavailability, which could improve inhibitory efficacy in biological systems.

Triazole-Substituted Boronic Acids

1-amido-2-triazolylethaneboronic acid () replaces the phenyl ring in traditional boronic acids with a triazole group.

Fluoro-Methoxy Phenylboronic Acids

Compounds such as 2-fluoro-4-methoxyphenylboronic acid and 2-fluoro-5-methoxyphenylboronic acid () are simpler analogs with fluorine and methoxy substituents.

Trifluoromethoxy-Substituted Boronic Acid

[4,5-difluoro-2-(trifluoromethoxy)phenyl]boronic acid (CID 59842435) substitutes the sulfonyl-piperazine group with a trifluoromethoxy moiety .

- Electronic Effects : The CF₃O group is strongly electron-withdrawing, altering the boronic acid’s reactivity compared to the target compound’s sulfonyl-piperazine group.

- Structural Data : Its molecular formula (C₇H₄BF₅O₃ ) and SMILES string reflect distinct electronic properties, which may influence binding affinity in enzyme-substrate interactions.

Research Findings and Implications

- Enzyme Inhibition : The target compound’s sulfonyl-piperazine group enhances solubility in polar solvents (e.g., DMSO), critical for in vitro assays . By contrast, triazole-substituted analogs () prioritize metabolic stability .

- Structural Optimization: The difluoro substitution on the phenyl ring may reduce metabolic degradation compared to non-fluorinated analogs, as seen in HDAC inhibitors () .

- Safety and Handling : The target compound requires stringent storage conditions (2–8°C ) to prevent degradation, whereas simpler boronic acids () are more stable at room temperature .

Vorbereitungsmethoden

Lithiation and Borylation Using n-Butyllithium and Triisopropyl Borate

A common and effective method involves the following steps:

| Step | Reagents & Conditions | Details | Yield | Notes |

|---|---|---|---|---|

| 1. Lithiation | Starting bromide (e.g., 4-bromo-(4-methylpiperazin-1-yl)sulfonyl)phenyl derivative; n-Butyllithium (1.6 M in hexane) | The bromide (1.00 g, 3.13 mmol) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is added dropwise maintaining the temperature below -78 °C. Stirring continues for 1 hour at -78 °C. | - | Strict temperature control to avoid side reactions |

| 2. Borylation | Triisopropyl borate (3.60 mL, 15.66 mmol) added dropwise at -78 °C | Stirred for 45 minutes at -78 °C, then warmed to room temperature and stirred for 12 hours. | - | Triisopropyl borate acts as the boron source |

| 3. Hydrolysis | NaOH solution (0.19 g in 10 mL water) added, stirred for 12 hours | THF removed under reduced pressure, pH adjusted to 1 with HCl, extracted with ethyl acetate, then pH adjusted to 7 and product extracted again | 61% isolated yield | Product obtained as colorless solid, used without further purification |

| 4. Characterization | 1H NMR, 13C NMR, LC-MS | 1H NMR (400 MHz, DMSO-d6): δ 8.36 (bs, 2H), 8.02 (d, 2H, J=8.0 Hz), 7.69 (d, 2H, J=8.0 Hz), 2.94 (bs, 4H), 2.57 (bs, 4H), 2.24 (s, 3H); LC-MS m/z 284 [M]+ | - | Confirms structure and purity |

This method is documented with yields around 58-61% and is widely used for preparing boronic acids with sulfonyl piperazine substituents.

Miyaura Borylation Using Bis(pinacolato)diboron (B2pin2)

An alternative approach uses palladium-catalyzed Miyaura borylation:

| Step | Reagents & Conditions | Details | Yield | Notes |

|---|---|---|---|---|

| 1. Borylation | Aryl bromide sulfonyl fluoride derivative; B2pin2; Pd(dppf)Cl2 catalyst; KOAc base; dioxane/H2O solvent | Reaction stirred at 40-80 °C under nitrogen for 4-16 hours | 85-88% (for pinacol boronate ester intermediate) | Efficient catalytic method |

| 2. Hydrolysis | Ammonium acetate and sodium periodate in acetone/water | Stirred at ambient temperature for 24 hours | 64% isolated yield of boronic acid | Converts boronate ester to boronic acid |

| 3. Purification | Flash column chromatography; trituration with hexane/dichloromethane | Rapid purification to isolate pure boronic acid | - | Produces high purity product |

This catalytic method is especially useful for preparing arylsulfonyl fluoride boronic acids and can be adapted for related sulfonyl piperazine derivatives, although specific reports on the difluoro-substituted piperazinyl compound are limited.

Ortho-Lithiation and Borylation of Benzenesulfonyl Fluoride Derivatives

For ortho-substituted sulfonyl fluorides, a one-pot lithiation and borylation approach is used:

| Step | Reagents & Conditions | Details | Yield | Notes |

|---|---|---|---|---|

| 1. LDA Preparation | Diisopropylamine + n-BuLi in THF at 0 °C | LDA solution prepared freshly under N2 | - | Strong base for ortho-lithiation |

| 2. Ortho-Lithiation | Benzenesulfonyl fluoride dissolved in THF at -78 °C | LDA added slowly, stirred at -78 °C | - | Generates aryl lithium intermediate |

| 3. Borylation | Triisopropyl borate added at -78 °C | Stirred further, then aqueous HCl added | 59% yield (for boronic acid) | One-pot operation |

While this method is reported for benzenesulfonyl fluorides, it can be adapted for sulfonyl piperazine derivatives with appropriate modifications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| n-BuLi & Triisopropyl Borate Lithiation/Borylation | n-BuLi, triisopropyl borate, THF, low temp (-78 °C) | -78 °C to RT, 12-18 h, hydrolysis | 58-61 | Straightforward, good yield | Requires strict temperature control, moisture sensitive |

| Miyaura Borylation | B2pin2, Pd(dppf)Cl2, KOAc, dioxane/H2O | 40-80 °C, inert atmosphere, 4-16 h | 64-88 (ester intermediate) | Catalytic, scalable | Requires palladium catalyst, longer reaction time |

| Ortho-Lithiation/Borylation | LDA, triisopropyl borate, THF | -78 °C, one-pot | 59 | One-pot, efficient for ortho-substituted | More complex base preparation, sensitive |

Research Findings and Notes

The lithiation/borylation method using n-butyllithium and triisopropyl borate is well-established for preparing boronic acids with sulfonyl piperazine substituents, providing moderate to good yields with manageable purification steps.

Miyaura borylation offers a catalytic alternative that can produce boronic esters in high yields, which are then hydrolyzed to the boronic acid. This method is particularly useful for sulfonyl fluoride precursors and can be adapted for similar sulfonyl piperazine compounds.

Ortho-lithiation followed by borylation is a specialized method suitable for ortho-substituted sulfonyl derivatives, allowing regioselective introduction of the boronic acid group.

Purification typically involves flash column chromatography and recrystallization or trituration with hexane/dichloromethane mixtures to obtain analytically pure compounds.

Characterization data (NMR, MS) confirm the identity and purity of the final products, which are essential for subsequent applications in medicinal chemistry or materials science.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid to maximize yield?

- Answer : Synthesis optimization involves selecting precursors (e.g., fluorinated aryl halides or sulfonamide intermediates) and controlling reaction parameters. For example:

- Temperature : Reactions often proceed at 60–100°C to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of boronic acid intermediates .

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling steps .

Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What safety protocols and storage conditions are recommended for handling this compound?

- Answer :

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the boronic acid group .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The sulfonyl group may cause skin irritation .

- Solubility : Pre-dissolve in DMSO or methanol (10–20 mg/mL) to avoid dust formation during weighing .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ –110 to –120 ppm for difluoro groups) and ¹¹B NMR (δ 28–32 ppm for boronic acid) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 320.13) verifies molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by UV at 254 nm) .

Advanced Research Questions

Q. How do the fluorine and sulfonylpiperazine substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Fluorine : Electron-withdrawing effects enhance electrophilicity of the aryl ring, accelerating oxidative addition with Pd catalysts in Suzuki-Miyaura reactions .

- Sulfonylpiperazine : Steric hindrance from the piperazine group may reduce coupling efficiency; however, its polar nature improves solubility in aqueous reaction mixtures .

- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects and maintain catalytic activity .

Q. What computational methods can predict the electronic and steric properties of this compound for reaction design?

- Answer :

- DFT Calculations : Model bond lengths (e.g., B–O ~1.36 Å) and Fukui indices to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies in aqueous media .

- Docking Studies : Assess binding to biological targets (e.g., proteases) via hydrogen bonding with the boronic acid group .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Answer :

- Parameter Screening : Systematically vary catalyst loading (1–5 mol%), base (K₂CO₃ vs. CsF), and solvent (THF vs. dioxane) to identify optimal conditions .

- Side-Product Analysis : Use LC-MS to detect boroxine byproducts (m/z ~600–700) formed via dehydration, which reduce effective boronic acid concentration .

- Statistical DoE : Apply factorial design to evaluate interactions between variables (e.g., temperature/pH) .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized diol-containing proteins (e.g., lectins) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with nucleotide triphosphates .

- X-ray Crystallography : Resolve boronic acid-diol ester bonds in enzyme active sites (e.g., serine proteases) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer :

- pH Stability : The boronic acid group is stable at pH 7–9 but hydrolyzes to borate at pH <5 or >10. Use buffered solutions (e.g., PBS pH 7.4) for biological assays .

- Thermal Stability : Accelerated degradation studies (40–60°C) show <5% decomposition over 72 hours in inert atmospheres .

- Light Sensitivity : Protect from UV exposure to prevent radical-induced decomposition of the sulfonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.